molecular formula C14H16O4 B12561197 4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- CAS No. 158732-38-8

4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-

Cat. No.: B12561197
CAS No.: 158732-38-8
M. Wt: 248.27 g/mol
InChI Key: FMAQRTJXTXWTHB-GFCCVEGCSA-N
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Description

4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- is a chemical compound with significant applications in organic synthesis. It is known for its role as a building block in the synthesis of various β-dicarbonyl compounds . The compound’s structure includes a dioxin ring with substituents that contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- typically involves the reaction of diketene with acetone, forming a diketene-acetone adduct . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

  • Temperature: Approximately 65-67°C under reduced pressure (2 mmHg)
  • Solvent: Acetone
  • Catalyst: Acidic or basic catalysts depending on the specific synthetic route

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale reactors to handle the reactants
  • Continuous monitoring of reaction conditions to maintain product quality
  • Purification steps to isolate the compound from by-products and impurities

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the dioxin ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dioxin derivatives.

Scientific Research Applications

4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s reactivity is attributed to the presence of the dioxin ring and its substituents, which facilitate:

Comparison with Similar Compounds

4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- can be compared with other similar compounds such as:

The uniqueness of 4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- lies in its specific substituents, which enhance its reactivity and versatility in various chemical reactions.

Properties

CAS No.

158732-38-8

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-1,3-dioxin-4-one

InChI

InChI=1S/C14H16O4/c1-14(2)17-11(9-13(16)18-14)8-12(15)10-6-4-3-5-7-10/h3-7,9,12,15H,8H2,1-2H3/t12-/m1/s1

InChI Key

FMAQRTJXTXWTHB-GFCCVEGCSA-N

Isomeric SMILES

CC1(OC(=CC(=O)O1)C[C@H](C2=CC=CC=C2)O)C

Canonical SMILES

CC1(OC(=CC(=O)O1)CC(C2=CC=CC=C2)O)C

Origin of Product

United States

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